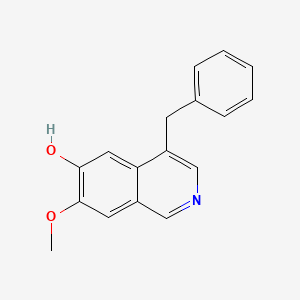

4-Benzyl-7-methoxyisoquinolin-6-OL

Description

Structure

3D Structure

Properties

CAS No. |

3345-25-3 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

4-benzyl-7-methoxyisoquinolin-6-ol |

InChI |

InChI=1S/C17H15NO2/c1-20-17-8-14-11-18-10-13(15(14)9-16(17)19)7-12-5-3-2-4-6-12/h2-6,8-11,19H,7H2,1H3 |

InChI Key |

PFRXFVVHPZSQDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=CC=C3)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Benzyl 7 Methoxyisoquinolin 6 Ol and Its Analogs

Methodologies for SAR Elucidation

To unravel the complex interplay between the molecular architecture of 4-Benzyl-7-methoxyisoquinolin-6-OL and its pharmacological effects, scientists employ a combination of computational and synthetic strategies.

In recent years, in silico methods have become indispensable tools in drug discovery and SAR analysis. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, allow for the prediction of biological activity and the elucidation of interactions between a ligand and its target receptor. nih.govmdpi.com

For isoquinoline (B145761) derivatives, molecular modeling techniques like Topomer Comparative Molecular Field Analysis (CoMFA) and Hologram Quantitative Structure-Activity Relationship (HQSAR) have been successfully applied to develop predictive models. scispace.com These models help in understanding how different substituents on the isoquinoline scaffold influence biological activity. For instance, studies on tetrahydroisoquinoline-ethyl-phenylamine P-gp modulators revealed that bulkier and more polar groups at specific positions on the benzene (B151609) ring enhance inhibitory effects. scispace.com Furthermore, molecular docking simulations can predict the binding modes of 4-benzylisoquinoline (B11886311) analogs within the active site of a target protein, providing insights into the key interactions that govern potency and selectivity. nih.govnih.gov Such computational studies have been instrumental in guiding the design of novel isoquinoline-based compounds with improved pharmacological profiles. nih.govscispace.com

Complementing computational predictions, the synthesis and biological evaluation of compound libraries are fundamental to establishing robust SAR. nih.govscispace.com The generation of a diverse set of analogs of this compound allows for a systematic exploration of the chemical space around the core scaffold. google.com

Several synthetic strategies are employed for creating these libraries. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational for constructing the isoquinoline core. nih.gov Modern approaches, including combinatorial chemistry on solid-phase supports, have enabled the rapid generation of a multitude of isoquinoline derivatives with varied substitution patterns. google.comgoogle.com This allows for the systematic modification of the isoquinoline ring, the benzyl (B1604629) moiety, and the functional groups at positions 6 and 7. nih.gov The resulting libraries of compounds are then screened for their biological activity, and the data obtained is used to build comprehensive SAR models. This iterative process of design, synthesis, and testing is crucial for identifying the key structural features required for optimal biological activity. nih.gov

Impact of Isoquinoline Ring Substitutions on Biological Activity

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the isoquinoline ring. nih.govresearchgate.netnih.gov

The substitution pattern at positions 6 and 7 of the isoquinoline ring, specifically the presence of methoxy (B1213986) and hydroxy groups, plays a pivotal role in modulating the biological activity. researchgate.netresearchgate.net In many biologically active tetrahydroisoquinolines, the presence of 6,7-dimethoxy or 6-hydroxy-7-methoxy substitution is a common feature. nih.govresearchgate.net

Research has shown that the specific arrangement of these oxygenated substituents can significantly impact receptor binding and functional activity. For example, in the context of melatonin (B1676174) receptor ligands, modifications at these positions influenced the affinity and efficacy of the compounds. researchgate.net The interplay between the hydroxy and methoxy groups can affect the electronic properties and hydrogen bonding capacity of the molecule, which are critical for interaction with biological targets. oup.com The removal or alteration of one of these groups can lead to a significant change in the pharmacological profile of the compound. researchgate.net

The benzyl group at the 4-position of the isoquinoline core is another critical determinant of biological activity. researchgate.netsci-hub.senih.gov This bulky substituent can influence the molecule's conformation and lipophilicity, which in turn affects its ability to bind to target receptors. nih.gov

The orientation and substitution pattern of the benzyl ring itself are also important. Studies on related quinoline (B57606) and isoquinoline derivatives have shown that substitutions on the phenyl ring of the benzyl moiety can dramatically alter potency and selectivity. nih.govnih.gov For instance, the presence of specific substituents on the benzyl group can enhance interactions with hydrophobic pockets within the binding site of a receptor. The flexibility of the benzyl group allows it to adopt different conformations, which can be crucial for optimal binding. nih.gov

The ultimate goal of SAR studies is to guide the design of compounds with high potency and selectivity for a specific biological target. nih.govscispace.comnih.gov The strategic placement of substituents on the this compound scaffold can fine-tune its pharmacological properties. nih.gov

By systematically varying the substituents at different positions, researchers can identify modifications that enhance binding to the desired target while minimizing off-target effects. For example, the introduction of specific functional groups can lead to a significant increase in inhibitory potency against a particular enzyme or receptor. nih.govnih.gov Conversely, other substitutions might improve selectivity by disfavoring binding to related targets. The data gathered from these studies, often presented in tables comparing the activity of different analogs, provides a clear roadmap for the development of more effective and safer therapeutic agents based on the 4-benzylisoquinoline framework. nih.gov

Interactive Data Table: SAR of 4-Benzylisoquinoline Analogs

Below is a representative data table illustrating the structure-activity relationships of hypothetical 4-benzylisoquinoline analogs. The data is for illustrative purposes to demonstrate how SAR data is typically presented.

| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Benzyl Substituent) | Biological Activity (IC50, nM) |

| This compound | -OH | -OCH3 | H | 15 |

| Analog 1 | -OCH3 | -OCH3 | H | 30 |

| Analog 2 | -OH | -OH | H | 50 |

| Analog 3 | -OH | -OCH3 | 4-Cl | 8 |

| Analog 4 | -OH | -OCH3 | 4-F | 12 |

| Analog 5 | -H | -OCH3 | H | 120 |

| Analog 6 | -OH | -H | H | 150 |

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional shape of a molecule and its ability to interact with its biological target are fundamental to its activity. For this compound and its related compounds, these factors are paramount.

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding modes of 1-benzyltetrahydroisoquinoline (BTHIQ) analogs, which share a core structure with this compound. These studies provide valuable insights into the key interactions within the receptor's binding site.

For dopaminergic ligands within this family, a crucial interaction involves the protonated amino group of the tetrahydroisoquinoline ring. Molecular dynamics simulations have shown that this positively charged group forms a strong and stable interaction with a specific aspartic acid residue (Asp 86) in the D2 dopamine (B1211576) receptor, serving as an anchor point for the ligand. Even after several nanoseconds of simulation, this interaction is maintained, highlighting its importance for binding affinity.

Docking studies on related tetrahydroisoquinoline-based ligands targeting the D3 dopamine receptor have further refined our understanding of binding requirements. The orientation of the molecule within the binding pocket is critical. For instance, the presence of a 6-methoxy and 7-hydroxyl group on the tetrahydroisoquinoline core, as is the case for the parent compound of this article, can influence binding affinity through hydrogen bond formation with serine residues (e.g., Ser192) in the receptor. Previous molecular modeling has suggested that the ability to form two hydrogen bonds with the receptor, as opposed to one, can enhance affinity.

Table 1: Key Ligand-Receptor Interactions for Benzyltetrahydroisoquinoline Analogs

| Interacting Ligand Moiety | Receptor Residue | Type of Interaction | Receptor Family |

| Protonated Amine | Aspartic Acid (Asp 86) | Ionic Interaction | Dopamine D2 |

| Hydroxyl/Methoxy Group | Serine (Ser192) | Hydrogen Bond | Dopamine D3 |

| Benzyl Group | Cysteine (Cys181) | Hydrophobic Interaction | Dopamine D3 |

Stereochemical Considerations and Enantioselectivity in Activity

The stereochemistry of benzyltetrahydroisoquinoline compounds is a critical determinant of their biological activity. The carbon at the 1-position of the tetrahydroisoquinoline ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Often, one enantiomer exhibits significantly higher affinity or efficacy at a given receptor than the other.

Conformational studies on related 1-phenyl- and 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that the six-membered heterocyclic ring typically adopts a half-chair conformation. In the energy-minimized structures, the bulky phenyl or benzyl substituent at the 1-position preferentially occupies a pseudo-equatorial position to minimize steric hindrance. This conformational preference dictates the spatial orientation of the other functional groups and thus their ability to interact with the receptor.

For these compounds to be effective ligands, particularly at dopamine receptors, the spatial relationship between the aromatic ring, the nitrogen atom, and the hydroxyl groups must be optimal. The nitrogen's lone pair of electrons or a substituent on the nitrogen is often found to be roughly perpendicular to the plane of the substituted aromatic ring of the isoquinoline core. This specific geometry is believed to be a key factor for potent receptor interaction. While specific enantioselectivity data for this compound is not available, the principles derived from its close analogs strongly suggest that the biological activity would be stereospecific.

Table 2: Conformational Preferences of Benzyltetrahydroisoquinoline Analogs

| Structural Feature | Preferred Conformation/Orientation | Method of Determination |

| Heterocyclic Ring | Half-Chair | Molecular Mechanics Calculations, X-ray, NMR |

| 1-Position Substituent | Pseudo-equatorial | Molecular Mechanics Calculations |

| Nitrogen Lone Pair Vector | Orthogonal to Aromatic Ring | NMR Studies |

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific preclinical research or medicinal chemistry data could be located for the chemical compound This compound .

This indicates that the compound is likely not a widely studied agent or may be a novel chemical entity for which research has not been published in publicly accessible domains. Therefore, it is not possible to provide a detailed article on its drug discovery and development implications based on existing preclinical findings.

Information available discusses the broader class of isoquinoline derivatives, which are recognized for their diverse pharmacological activities and represent a significant scaffold in medicinal chemistry. bioexcel.eu This class of compounds has been investigated for various therapeutic applications, including anticancer, anti-inflammatory, and enzyme-inhibitory roles. bioexcel.eu Methodologies for the synthesis and modification of the isoquinoline framework are also a subject of ongoing research.

However, without specific studies on this compound, any discussion regarding its rational drug design, lead compound optimization, potential as a prodrug, or its specific role in enzyme dysfunction, inflammation, or oncology would be entirely speculative.

Researchers interested in this specific molecule may need to undertake novel synthesis and biological evaluation to establish its chemical and pharmacological profile.

Drug Discovery and Development Implications Preclinical Focus

Advanced Drug Delivery and Formulation Considerations (Preclinical Perspective)

The therapeutic potential of a new chemical entity is not solely dependent on its intrinsic pharmacological activity but also on its ability to reach the target site in the body at an effective concentration. Many new chemical entities, including those in the benzylisoquinoline class, exhibit poor water solubility, which can pose significant challenges to their absorption and bioavailability. nih.gov Therefore, advanced drug delivery and formulation strategies are critical considerations from the earliest stages of preclinical development. nih.gov

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier is an additional and formidable challenge. The physicochemical properties of 4-Benzyl-7-methoxyisoquinolin-6-OL would need to be thoroughly characterized to determine the most appropriate formulation approach.

Preclinical formulation strategies for poorly soluble compounds often begin with simple systems to assess the compound's inherent absorption characteristics. nih.gov These can include aqueous solutions, suspensions, or solutions in a mixture of solvents. nih.gov The goal of these initial formulations is to enable early-stage efficacy and toxicity studies in animal models. nih.gov

Should a compound like this compound demonstrate promising therapeutic activity but poor bioavailability, more advanced formulation approaches would be explored. nih.gov These can include:

Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.

Nanoparticle systems: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and potentially facilitate its transport across the blood-brain barrier.

Prodrugs: Chemical modification of the parent drug to create a more soluble or permeable prodrug that is converted to the active form in the body is another viable strategy.

The selection of a suitable formulation approach is guided by the physicochemical properties of the drug candidate and the intended route of administration. nih.gov The development of a robust preclinical formulation is a critical step in ensuring that a promising compound is not prematurely discarded due to poor biopharmaceutical properties. nih.gov

Future Directions and Research Challenges

Novel Synthetic Approaches for Isoquinoline (B145761) Scaffolds

While classic methods like the Bischler-Napieralski and Pictet-Spengler reactions are robust, the demand for more efficient, sustainable, and diverse synthetic routes is driving innovation. Recent advances include transition-metal-catalyzed reactions, such as those using palladium, rhodium, or copper, to facilitate C-H activation and annulation cascades. nih.govorganic-chemistry.org These methods allow for the construction of highly functionalized isoquinolines from simpler starting materials under milder conditions. nih.gov Microwave-assisted synthesis and multicomponent reactions are also being employed to accelerate the discovery of novel isoquinoline derivatives. nih.govorganic-chemistry.org Furthermore, novel biosynthetic routes are being discovered, such as a pathway in Streptomyces that uses tryptophan instead of tyrosine, opening new avenues for biocatalysis and metabolic engineering. nih.gov

Advanced Pharmacological Screening Methodologies and Target Validation

The process of discovering new drugs has been revolutionized by advanced screening and validation technologies. High-Throughput Screening (HTS) allows for the rapid testing of vast compound libraries against specific biological targets. itmedicalteam.plscscop.org This is increasingly complemented by High-Content Screening (HCS), which uses automated imaging to analyze complex phenotypic changes in cells, providing deeper insights into a compound's mechanism of action. nih.govnih.gov Target validation, the critical process of confirming a target's role in a disease, now employs a range of genetic and pharmacological techniques. wjbphs.comsygnaturediscovery.com Methods like CRISPR-based gene editing, RNA interference (RNAi), and the use of 'tool' molecules are used to establish a clear link between modulating a target and achieving a therapeutic benefit, thereby increasing the probability of success in clinical trials. danaher.comnih.govsygnaturediscovery.com

Development of Highly Selective Ligands with Desired Pharmacological Profiles

A major challenge in drug development is achieving target selectivity to minimize off-target effects and toxicity. youtube.com For highly conserved protein families like kinases, designing selective ligands is particularly difficult. Strategies to enhance selectivity include exploiting subtle differences in the shape or flexibility of binding sites between the target and off-targets. youtube.com Computational and experimental methods are used to identify these minor structural variations. youtube.com Another approach is the development of multivalent or multispecific molecules that can achieve higher selectivity by simultaneously interacting with multiple receptors or receptor subtypes that are uniquely expressed on target cells. nih.gov The conjugation of a drug to a highly selective ligand, such as a peptide or antibody that targets a receptor overexpressed on cancer cells, is a proven strategy for targeted drug delivery. frontiersin.orgnih.gov

Exploration of Polypharmacology and Multi-target Approaches for Complex Diseases

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.govwikipedia.org Polypharmacology, the concept of designing single chemical entities that intentionally interact with multiple targets, is gaining prominence. researchgate.netwikipedia.org A multi-target drug can offer superior efficacy and a lower likelihood of developing drug resistance compared to combination therapies using multiple single-target drugs. ingentaconnect.comresearchgate.net This "magic shotgun" approach aims to modulate several key nodes within a disease network simultaneously. wikipedia.org Natural products like isoquinoline alkaloids are often inherently polypharmacological, interacting with multiple biological targets, which may explain their broad therapeutic utility. wiley.comnih.gov

Integration of Computational and Experimental Methodologies in Compound Design and Evaluation

The synergy between computational and experimental methods is at the heart of modern drug discovery. jddhs.comnih.gov In silico techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are used to predict how a compound will interact with its target, its potential activity, and its pharmacokinetic properties (ADMET). jddhs.comtandfonline.comfrontiersin.org These computational predictions guide the synthesis and experimental testing of the most promising candidates, making the discovery process more rational and efficient. jddhs.comsysrevpharm.org For isoquinoline alkaloids, computational studies have been used to identify potential inhibitors for targets in neurodegenerative diseases and to predict their drug-like properties. nih.govresearchgate.nettandfonline.comtandfonline.com This integrated approach bridges the gap between theoretical design and real-world validation, accelerating the development of new therapeutic agents. nih.govfrontiersin.org

Q & A

Q. What methodologies address stability challenges in this compound during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via LC-MS. Lyophilization improves solid-state stability. Antioxidants (e.g., BHT) in inert atmospheres (argon) suppress oxidation .

Data Analysis and Contradiction Resolution

- Handling Conflicting Data : Use Bayesian statistics to weigh evidence from disparate sources (e.g., conflicting bioactivity assays). Replicate experiments under standardized conditions (ISO/IEC 17025) to isolate variables .

- Cross-Validation : Pair quantum mechanical calculations (e.g., DFT) with experimental spectroscopic data to resolve electronic structure ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.